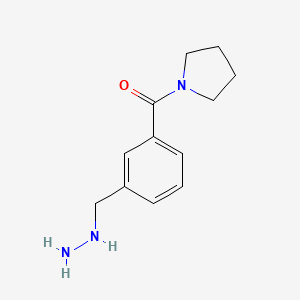
Adenosine, 2-iodo-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 2-iodo-N-methyl- is a modified nucleoside with the molecular formula C11H14IN5O4. It is a derivative of adenosine, where the hydrogen atom at the 2-position of the adenine ring is replaced by an iodine atom, and the nitrogen atom at the 6-position is methylated.
Preparation Methods
The synthesis of adenosine, 2-iodo-N-methyl- typically involves the iodination of adenosine followed by methylation. One common method involves treating adenosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 2-position. The resulting 2-iodoadenosine is then methylated using methyl iodide in an anhydrous alkaline medium at low temperatures (0°C) for several hours. The major products of this reaction are monomethylated adenosine at either the 2’-O or 3’-O position, with the 2’-O-methyladenosine being the preferred product .
Chemical Reactions Analysis
Adenosine, 2-iodo-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Methylation: As mentioned, methylation is a key reaction in its synthesis. Common reagents used in these reactions include iodine, methyl iodide, and various oxidizing agents. .
Scientific Research Applications
Adenosine, 2-iodo-N-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is used in biochemical studies to understand the role of modified nucleosides in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of nucleoside analogs for various industrial applications
Mechanism of Action
The mechanism of action of adenosine, 2-iodo-N-methyl- involves its interaction with specific molecular targets, such as adenosine receptors. These receptors are G-protein coupled receptors that mediate various physiological responses. The compound can modulate neuronal activity, influence neurotransmitter release, and affect cellular energy metabolism by interacting with these receptors .
Comparison with Similar Compounds
Adenosine, 2-iodo-N-methyl- is unique due to the presence of both an iodine atom and a methyl group. Similar compounds include:
2-Iodoadenosine: Lacks the methyl group.
N6-Methyladenosine: Lacks the iodine atom.
2-Chloro-N6-methyladenosine: Contains a chlorine atom instead of iodine. These compounds share some chemical properties but differ in their reactivity and biological activity, highlighting the uniqueness of adenosine, 2-iodo-N-methyl-
Properties
CAS No. |
377774-42-0 |
|---|---|
Molecular Formula |
C11H14IN5O4 |
Molecular Weight |
407.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[2-iodo-6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14IN5O4/c1-13-8-5-9(16-11(12)15-8)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
VAALRCZOBOJZJI-KQYNXXCUSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


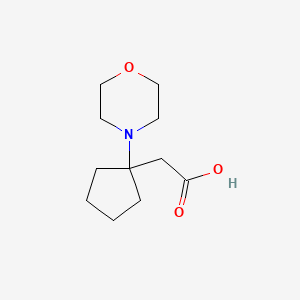
![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)

![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
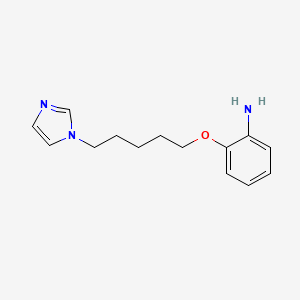
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
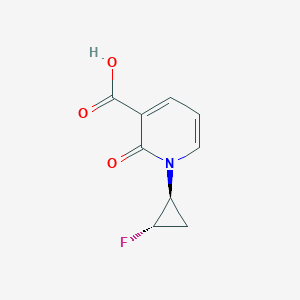
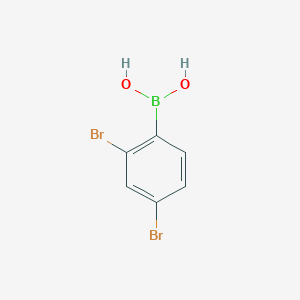

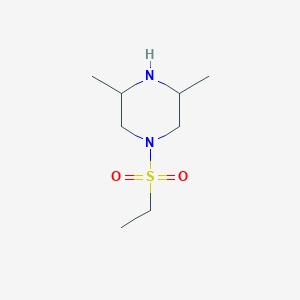
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)
